
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide
説明
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDT is a member of the thieno[3,2-d]pyrimidine class of compounds, which have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用機序
The exact mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral infections. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit the entry of viruses into host cells by disrupting the interaction between the virus and its receptor.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy. Inflammatory cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and inhibit leukocyte migration. In viral infections, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit viral entry, replication, and spread.
実験室実験の利点と制限
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit potent activity against a range of cancer cell lines, inflammatory cells, and viruses. However, there are also limitations to using N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide in lab experiments. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide. One direction is the development of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide derivatives with improved activity and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide in animal models and humans. Further studies are needed to determine the safety and efficacy of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide in clinical trials. In addition, the combination of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide with other anti-cancer, anti-inflammatory, and anti-viral agents should be explored to determine the potential for synergistic effects.
科学的研究の応用
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In the field of inflammation research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has also been found to reduce the expression of adhesion molecules and inhibit leukocyte migration, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In the field of virology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit potent anti-viral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been shown to inhibit viral entry, replication, and spread, making it a promising candidate for the development of anti-viral drugs.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-11-3-5-12(6-4-11)17(13-7-9-22(19,20)10-13)15(18)14-2-1-8-21-14/h1-9,13H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWEXPCAYXZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4226303.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-morpholinyl)ethanamine hydrochloride](/img/structure/B4226318.png)
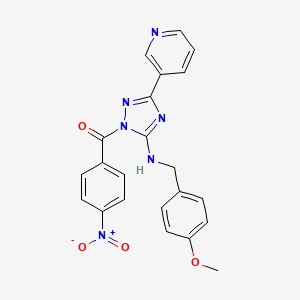
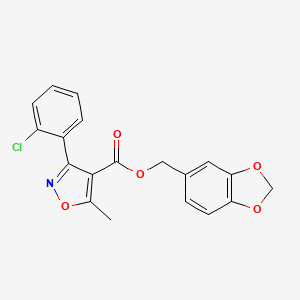
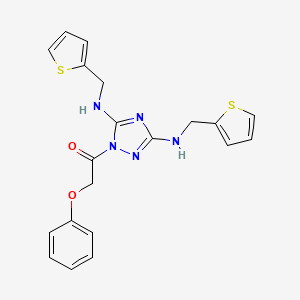
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4226330.png)
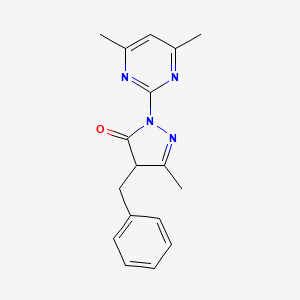
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4226345.png)
![ethyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B4226352.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4226356.png)
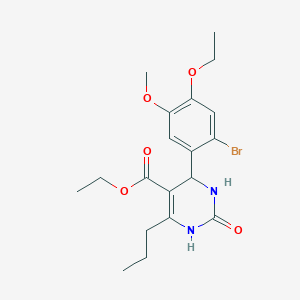
![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)
![N-[2-(5-{[1-(anilinocarbonyl)propyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4226393.png)